molecular formula C7H14N2O2S B13184542 3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione

3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione

Cat. No.: B13184542
M. Wt: 190.27 g/mol
InChI Key: PDIRLKUISBHBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a thietane ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with a thietane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thietane ring may participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-piperazin-1-ylthietane 1,1-dioxide

InChI

InChI=1S/C7H14N2O2S/c10-12(11)5-7(6-12)9-3-1-8-2-4-9/h7-8H,1-6H2

InChI Key

PDIRLKUISBHBHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CS(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.